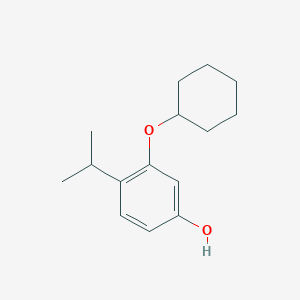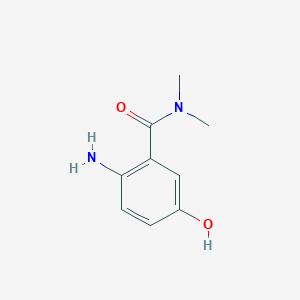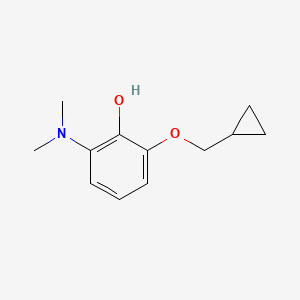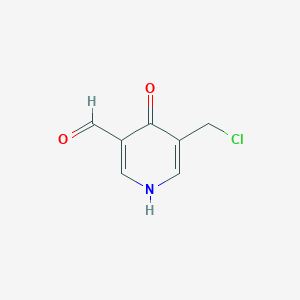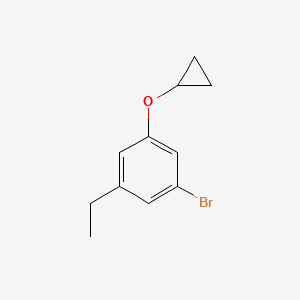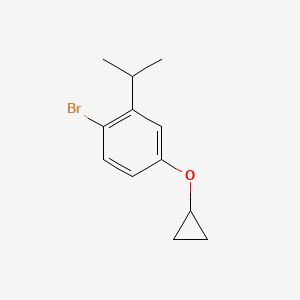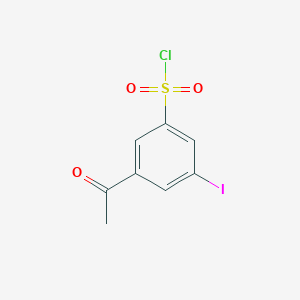
3-Acetyl-5-iodobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-iodobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetyl group, an iodine atom, and a sulfonyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-iodobenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a benzene ring that already contains acetyl and iodine substituents. One common method involves the reaction of 3-acetyl-5-iodobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3-Acetyl-5-iodobenzenesulfonic acid+SOCl2→3-Acetyl-5-iodobenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of sulfonyl chlorides often involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reagents are used to convert sulfonic acids or their salts into the corresponding sulfonyl chlorides. The reaction conditions typically involve heating the reactants to facilitate the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-iodobenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Electrophilic Substitution: The acetyl and iodine groups on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions to form sulfonamides or sulfonate esters.
Electrophilic Substitution: Reactions such as nitration can be carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the iodine atom.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Deiodinated Compounds: Formed from the reduction of the iodine atom.
Aplicaciones Científicas De Investigación
3-Acetyl-5-iodobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and functional groups
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-iodobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The acetyl and iodine groups can also participate in further chemical transformations, adding to the versatility of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Chloride (CH₃COCl): A simpler acyl chloride used in acetylation reactions.
Benzenesulfonyl Chloride (C₆H₅SO₂Cl): A sulfonyl chloride without additional substituents on the benzene ring.
Iodobenzene (C₆H₅I): A benzene ring with an iodine substituent but lacking the sulfonyl chloride group.
Uniqueness
3-Acetyl-5-iodobenzenesulfonyl chloride is unique due to the combination of its functional groups. The presence of both an acetyl group and an iodine atom on the benzene ring, along with the sulfonyl chloride group, provides a unique reactivity profile that can be exploited in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C8H6ClIO3S |
|---|---|
Peso molecular |
344.55 g/mol |
Nombre IUPAC |
3-acetyl-5-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClIO3S/c1-5(11)6-2-7(10)4-8(3-6)14(9,12)13/h2-4H,1H3 |
Clave InChI |
FLTKUWVVPQGGDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


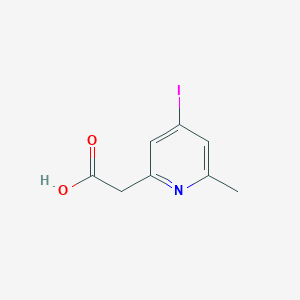

![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
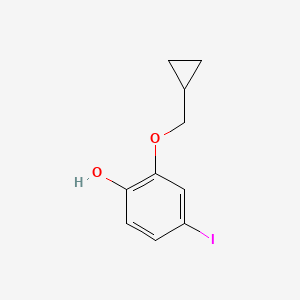
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
